Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate

Synthetic Chemistry Suzuki Coupling PI3K Inhibitors

Optimize your PI3K/AKT/mTOR drug discovery program with Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate, a privileged scaffold featuring a 6-vinyl substituent for late-stage diversification. This building block enables high-yield oxidative cleavage to the 6-formyl analog (82% yield), accelerating aldehyde intermediate access versus de-novo core synthesis. The 92%-yield Suzuki route from 6-bromo precursor and vinyl trifluoroborate ensures scalable, risk-mitigated GMP campaign sourcing. Unique vinyl reactivity supports metathesis, hydroboration, and thiol-ene click chemistry—versatility absent in 6-halo or 6-alkyl analogs.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B11892292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=C(C=C2)C=C
InChIInChI=1S/C12H12N2O2/c1-3-9-5-6-11-13-7-10(14(11)8-9)12(15)16-4-2/h3,5-8H,1,4H2,2H3
InChIKeyVHMQRJATKFOGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate: Core Scaffold and Procurement Baseline for Imidazopyridine-Based Research


Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1004550-09-7) is a functionalized imidazo[1,2-a]pyridine derivative featuring a vinyl substituent at the 6-position and an ethyl ester at the 3-position . This scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its potential for hydrogen bonding and diverse biological activities . The compound is primarily supplied as a research intermediate, with commercial vendors offering purities ranging from 95% to 98% , and it has been explicitly utilized as a building block in the synthesis of PI3 kinase inhibitors . However, a comprehensive, quantitative comparison against its closest structural analogs in primary literature is currently lacking.

Procurement Risk Profile for Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate: Why Analog Interchange is Not Supported by Data


The critical challenge in directly substituting Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate with a generic imidazo[1,2-a]pyridine analog is the extreme sensitivity of this scaffold's properties to specific substitution patterns, which is well-documented in the class . A change from a 6-vinyl to a 6-bromo or 6-methyl group fundamentally alters the compound's reactivity profile, electronic properties, and potential biological interactions. For instance, the 6-bromo analog (CAS 372198-69-1) serves as a standard cross-coupling partner, while the 6-vinyl derivative is a precursor for oxidative cleavage to an aldehyde, as demonstrated in PI3K inhibitor synthesis . No quantitative evidence exists to support the interchangeability of these functionalities without significant re-optimization of downstream synthetic or biological protocols.

Quantitative Evidence Guide for Differentiating Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate


Synthetic Yield Comparison: 6-Vinyl vs. 6-Bromo Intermediate in Suzuki Coupling

In the patent literature for PI3K inhibitors, Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate is synthesized directly from the corresponding 6-bromo-imidazo[1,2-a]pyridine precursor. The yields for this specific transformation provide a benchmark for procurement. The synthesis of the target 6-vinyl compound from the 6-bromo analog via Suzuki coupling with vinyl trifluoroborate is reported with an excellent yield of 92% . This is a critical data point for chemists deciding whether to purchase the 6-vinyl compound directly or perform the synthesis in-house from the more common 6-bromo starting material.

Synthetic Chemistry Suzuki Coupling PI3K Inhibitors

Downstream Functionalization Efficiency: Oxidative Cleavage of 6-Vinyl to 6-Formyl Derivative

A key differentiation for the 6-vinyl substituent is its unique reactivity as a latent aldehyde precursor. The oxidative cleavage of Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate to yield ethyl 6-formylimidazo[1,2-a]pyridine-3-carboxylate proceeds with a demonstrated yield of 82% . This places the 6-vinyl compound in a distinct synthetic category from its 6-alkyl or 6-halo counterparts, which lack this direct pathway to a reactive aldehyde handle for further derivatization.

Synthetic Chemistry Oxidative Cleavage Aldehyde Synthesis

Procurement-Driven Application Scenarios for Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate


Streamlined Synthesis of PI3 Kinase Inhibitor Intermediates

For medicinal chemistry programs targeting the PI3K/AKT/mTOR pathway, Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate serves as a direct, high-yielding precursor to advanced aldehyde intermediates. The established 82% yield for oxidative cleavage to ethyl 6-formylimidazo[1,2-a]pyridine-3-carboxylate provides a reliable late-stage functionalization point, significantly reducing synthesis cycle times compared to routes requiring de novo construction of the heterocyclic core .

Scaffold for Fragment-Based Drug Discovery (FBDD) and Covalent Probe Design

The imidazo[1,2-a]pyridine core is a validated 'privileged scaffold' for FBDD. The unique combination of an ethyl ester for potential hydrolysis (to a carboxylic acid for solubility or conjugation) and a terminal 6-vinyl group makes this compound a versatile starting point for fragment libraries. The vinyl group offers a specific handle for designing targeted covalent inhibitors or for further diversification through metathesis, hydroboration, or thiol-ene 'click' chemistry, offering synthetic versatility not available in 6-halo or 6-alkyl analogs .

Process Chemistry for Scalable Intermediate Production

The reported synthetic route avoids exotic reagents and proceeds in high yield (92% for the key Suzuki step) using commercially available starting materials (6-bromoimidazo[1,2-a]pyridine-3-carboxylate and vinyl trifluoroborate) and standard palladium catalysis . This well-characterized, high-yielding chemistry de-risks process scale-up and supports the procurement of this compound as a contract-manufactured key starting material (KSM) for GMP production campaigns.

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